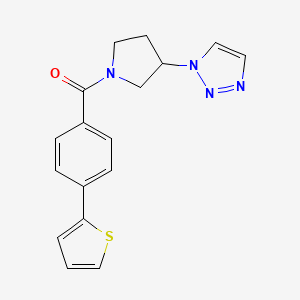
(3-(1H-1,2,3-三唑-1-基)吡咯烷-1-基)(4-(噻吩-2-基)苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现
1,2,3-三唑骨架已成为药物发现中的一个优势结构。其高化学稳定性、芳香性以及氢键作用能力使其成为设计生物活性化合物的理想基序。研究人员合成了该化合物的衍生物并评估了它们的生物活性。 例如,3-(4-(4-苯氧基苯基)-1H-1,2,3-三唑-1-基)苯并[d]异噁唑对MV4-11细胞表现出有效的抗增殖活性 。对其药理学潜力的进一步探索正在进行中。
抗真菌和抗菌剂
源自该化合物的(1H-1,2,3-三唑-1-基)乙酸衍生物已证明对多种菌株具有抗真菌活性,并对结核分枝杆菌具有抗菌活性 。这些发现突出了它们作为治疗传染病的潜在药物。
抗癌特性
几项研究调查了1,2,3-三唑衍生物的抗癌潜力。 例如,取代的(1-(苄基)-1H-1,2,3-三唑-4-基)化合物诱导癌细胞凋亡,抑制集落形成,并显示出浓度依赖性效应 。这些发现表明该骨架在癌症治疗方面很有前景。
材料科学
将基于1,2,3-三唑的化合物纳入材料引起了人们的关注。它们的独特性质有助于开发功能性聚合物、传感器和纳米材料。
总之,“(3-(1H-1,2,3-三唑-1-基)吡咯烷-1-基)(4-(噻吩-2-基)苯基)甲酮”是一种用途广泛的化合物,其应用范围涵盖药物发现、抗菌剂、癌症研究、超分子化学、化学生物学和材料科学。其结构特征和多样性性质继续激发这些领域中的创新研究。 🌟
作用机制
Target of Action
The compound contains a 1,2,3-triazole ring, which is known to bind to various biological targets. For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 .
Mode of Action
The interaction of the compound with its targets could involve the formation of hydrogen bonds, as suggested by the presence of a carbonyl group .
Biochemical Pathways
Compounds containing 1,2,3-triazole and indole scaffolds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that such compounds could affect a variety of biochemical pathways.
Result of Action
The exact molecular and cellular effects of this compound are unknown. Based on the biological activities of similar compounds, it could potentially have a broad range of effects .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, some compounds need to be stored in an inert atmosphere at 2-8°C for stability .
生物活性
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazole ring, a pyrrolidine moiety, and a thiophene-substituted phenyl group. The synthesis typically involves multi-step organic reactions that include the formation of the triazole ring through "click chemistry" methods, followed by the coupling with pyrrolidine and subsequent functionalization to introduce the thiophene moiety.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, related triazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 8b | MDA-MB231 | 42.5 |
| 8o | HCT-116 | 64.3 |
| 8n | Mia-PaCa2 | 68.4 |
These findings suggest that the presence of the triazole and pyrrolidine rings may enhance the compound's interaction with cancer cell targets, potentially inhibiting tumor growth .
The proposed mechanism of action involves the interaction of the triazole ring with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, while the pyrrolidine moiety may enhance binding affinity and specificity. Additionally, the thiophene group can contribute to the overall stability and reactivity of the compound .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluating various triazole derivatives reported that compounds similar to (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone exhibited selective cytotoxicity against breast cancer cell lines. The study highlighted that structural modifications significantly influenced anticancer activity .
Case Study 2: Inhibition of Enzymatic Activity
Another investigation into the enzymatic inhibition properties of related compounds indicated that these triazole-containing molecules could effectively inhibit specific kinases involved in cancer progression. This suggests a dual role for these compounds in both direct cytotoxicity and modulation of signaling pathways critical for tumor survival .
属性
IUPAC Name |
(4-thiophen-2-ylphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(20-9-7-15(12-20)21-10-8-18-19-21)14-5-3-13(4-6-14)16-2-1-11-23-16/h1-6,8,10-11,15H,7,9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSAIVOOHXDMSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














